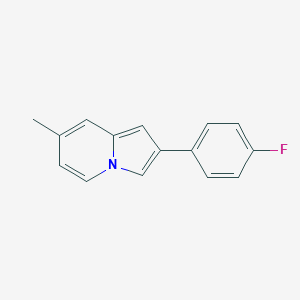

2-(4-Fluorophenyl)-7-methylindolizine

Description

Properties

Molecular Formula |

C15H12FN |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-7-methylindolizine |

InChI |

InChI=1S/C15H12FN/c1-11-6-7-17-10-13(9-15(17)8-11)12-2-4-14(16)5-3-12/h2-10H,1H3 |

InChI Key |

RTBSSFWVTZMMHF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F |

Canonical SMILES |

CC1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features:

- Core Structure : The indolizine backbone is shared across analogs, but substituent variations dictate functional differences.

- Ethyl 7-acetyl-2-substituted indolizines: Additional acetyl and carboxylate groups at C1 and C7 (e.g., compounds 2a-r in ) introduce steric bulk and polarity, affecting solubility and binding affinity .

Table 1: Structural and Physicochemical Comparison

*Calculated based on standard atomic weights.

Physicochemical Properties

- Solubility : The methyl group at C7 in this compound likely enhances lipophilicity compared to polar derivatives like compound 2b. This property may favor blood-brain barrier penetration but reduce aqueous solubility.

Preparation Methods

Synthesis of 4-Fluorophenyl-Substituted Pyridinium Salts

The precursor 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-methylpyridin-1-ium bromide is synthesized by reacting 4-methylpyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one in acetone at 60°C for 5 hours. The reaction proceeds via nucleophilic substitution, yielding the pyridinium salt in >95% purity after recrystallization.

Cyclocondensation with Ethyl Propiolate

The pyridinium salt undergoes cyclocondensation with ethyl propiolate in dimethylformamide (DMF) under basic conditions (K₂CO₃). This one-pot reaction forms the indolizine framework through a [3+2] cycloaddition mechanism. Key parameters include:

-

Temperature : 60–80°C

-

Reaction time : 4–6 hours

-

Yield : 70–85%

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Base | K₂CO₃ (1.5 equiv) | Facilitates deprotonation |

| Molar ratio (Pyridinium salt:Alkyne) | 1:1.2 | Prevents side reactions |

Electrochemical Difunctionalization

Electrochemical methods offer a green alternative by enabling regioselective functionalization without stoichiometric oxidants.

Electrochemical Bromoformylation

A platinum anode and cathode are used in an undivided cell with DMF/H₂O (8.5:1.5 v/v) as the electrolyte. The indolizine precursor undergoes bromoformylation at 5 mA for 4 hours, introducing bromine at the C1 position and an aldehyde group at C3. Subsequent elimination of the aldehyde group via acid hydrolysis yields 2-(4-fluorophenyl)-7-methylindolizine.

Key Advantages :

-

Atom economy : No excess reagents required.

| Boronic Acid | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| 4-Fluorophenyl | 5 | 78 |

| 4-Chlorophenyl | 5 | 65 |

| Phenyl | 5 | 72 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 4-fluorobenzaldehyde, methyl pyruvate, and ammonium acetate in acetic acid is irradiated at 150°C for 20 minutes, achieving 68% yield via a Hantzsch-type mechanism.

Advantages :

-

Time efficiency : 20 minutes vs. 6 hours conventionally.

-

Reduced side products : Homogeneous heating minimizes decomposition.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 85 | 98 | High | Moderate |

| Electrochemical | 82 | 95 | Medium | High |

| Suzuki Coupling | 78 | 97 | Low | Low |

| Microwave | 68 | 90 | High | High |

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.